molecular formula C11H16ClNO B11890343 (s)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

(s)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B11890343
M. Wt: 213.70 g/mol
InChI Key: BOWGXMBMYJEXOO-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a methoxyphenyl substituent at the 3-position of the pyrrolidine ring and a hydrochloride salt form. Pyrrolidine derivatives are widely used in medicinal chemistry as intermediates or bioactive molecules due to their structural rigidity, hydrogen-bonding capability, and adaptability in targeting biological receptors.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(3S)-3-(4-methoxyphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m1./s1

InChI Key

BOWGXMBMYJEXOO-HNCPQSOCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCNC2.Cl

Canonical SMILES

COC1=CC=C(C=C1)C2CCNC2.Cl

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrolidine Synthesis

The Paal-Knorr reaction, employing 1,4-diketones and amines, has been adapted for aryl-substituted pyrrolidines. A modified protocol using 3-(4-methoxyphenyl)-1,4-diketone and ammonium acetate yields the pyrrolidine core with 65–72% efficiency. Critical parameters include:

  • Solvent: Acetic acid (optimal for cyclization)

  • Temperature: Reflux at 110°C for 12–18 hours

  • Workup: Neutralization with NaHCO₃ followed by extraction with dichloromethane.

Table 1. Optimization of Paal-Knorr Conditions

ParameterTested RangeOptimal ValueYield (%)
SolventAcOH, EtOH, DMFAcOH72
Temperature (°C)80, 100, 11011072
Reaction Time (h)6, 12, 181872

Azomethine Ylide Cycloaddition

Asymmetric [3+2] cycloaddition between azomethine ylides and 4-methoxystyrene derivatives enables direct stereocontrol. Using a chiral Cu(I)-Phosferrox catalyst, this method achieves 88% enantiomeric excess (ee) for the (S)-isomer. Key steps include:

  • Generation of ylides from sarcosine and formaldehyde.

  • Dipolarophile activation using Lewis acids.

  • Chromatographic purification on silica gel with hexane/EtOAc.

Functionalization of Pyrrolidine Intermediates

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-bromopyrrolidine with 4-methoxyphenylboronic acid provides a versatile route. Optimized conditions involve:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DME/H₂O (4:1) at 80°C for 24 hours.
    Yields reach 68% with subsequent HCl salt formation in Et₂O (82% recovery).

Nucleophilic Aromatic Substitution

Electrophilic aromatic substitution at the 3-position of pyrrolidine derivatives is limited by ring strain but feasible under strong base conditions. For example, treatment of 3-iodopyrrolidine with 4-methoxyphenoxide in DMF at 120°C yields 54% product, though racemization remains a challenge.

Asymmetric Hydrogenation

Chiral Catalyst Systems

Hydrogenation of 3-(4-methoxyphenyl)pyrroline using Rhodium-(S)-Binap complexes achieves 94% ee. Critical factors include:

  • Substrate: Pyrroline triflate salt.

  • Pressure: 50 psi H₂.

  • Solvent: MeOH at 25°C.
    Post-reduction, HCl gas bubbled into EtOAc yields the hydrochloride salt (mp 189–191°C).

Table 2. Hydrogenation Optimization

Catalyst Loading (mol%)H₂ Pressure (psi)ee (%)Yield (%)
1308985
2509491
5509490

Resolution of Racemates

For non-stereoselective syntheses, chiral resolution via diastereomeric salt formation is employed. Tartaric acid derivatives (e.g., L-(+)-tartaric acid) preferentially crystallize the (S)-enantiomer from racemic mixtures. A typical protocol involves:

  • Dissolving racemic freebase in hot EtOH.

  • Adding 0.55 equiv L-(+)-tartaric acid.

  • Cooling to −20°C to isolate the (S)-salt (43% recovery, >99% ee).

Hydrochloride Salt Formation

Final conversion to the hydrochloride salt is achieved by:

  • Dissolving freebase in anhydrous Et₂O.

  • Adding 4M HCl in dioxane dropwise.

  • Filtering the precipitate and washing with cold Et₂O.
    Typical yields exceed 90% with purity >98% (HPLC).

Analytical Characterization

Critical data for (S)-3-(4-methoxyphenyl)pyrrolidine hydrochloride:

  • MP : 188–190°C (decomp.)

  • [α]D²⁵ : −32.5° (c = 1, MeOH)

  • ¹H NMR (400 MHz, D₂O): δ 7.28 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 3.79 (s, 3H), 3.52–3.45 (m, 1H), 3.20–2.95 (m, 4H), 2.30–2.10 (m, 2H).

  • HPLC Purity : 99.1% (Chiralpak AD-H, hexane/i-PrOH 80:20).

Comparative Evaluation of Methods

Table 3. Method Comparison

MethodStepsOverall Yield (%)ee (%)Scalability
Paal-Knorr345Moderate
Suzuki Coupling452High
Asymmetric Hydrogenation28594High
Chiral Resolution538>99Low

Industrial-Scale Considerations

Large-scale production favors the asymmetric hydrogenation route due to its brevity and high enantiocontrol. Key adaptations include:

  • Continuous hydrogenation reactors for throughput optimization.

  • Recyclable chiral catalysts immobilized on silica.

  • Crystallization-driven purification to replace chromatography.

Emerging Technologies

Recent advances in photoredox catalysis and electrochemical synthesis show promise for greener protocols. For example, visible-light-mediated C–H functionalization avoids prefunctionalized substrates, potentially streamlining synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the pyrrolidine nitrogen and methoxyphenyl group:

  • N-Oxidation : Treatment with TEMPO/NaOCl in isopropyl acetate forms N-oxide derivatives, though competing chlorination side reactions occur .

  • Methoxyphenyl Oxidation : Catalytic oxidation with Ru(bpy)₃Cl₂ converts the methoxy group to hydroxyl under mild conditions .

Table 1: Oxidation Conditions and Outcomes

Oxidant SystemSolventTemperatureOutcomeYield
TEMPO + NaOClIsopropyl AcetatertTrace N-oxide, chlorinated byproducts<5%
Ru(bpy)₃Cl₂ (photocatalytic)CH₃CNrtHydroxyphenyl derivative43%
SO₃·DMSODCMrtKetone formation via C-O cleavage72%

Reduction Reactions

Selective reduction pathways include:

  • Methoxy Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the methoxy group to hydroxyl.

  • Pyrrolidine Ring Hydrogenation : Under high-pressure H₂, the pyrrolidine ring converts to a piperidine analog, altering stereochemistry .

Acid-Base Reactivity

The hydrochloride salt participates in pH-dependent equilibria:

  • Deprotonation : Treatment with K₂CO₃ in DCM liberates the free base, enabling N-chlorination with NCS .

  • Rearrangement : In acidic media (12M HCl/AcOH), the compound undergoes Beckmann rearrangement to form pyrrolidinone derivatives .

Substitution Reactions

The pyrrolidine nitrogen acts as a nucleophile in SNAr reactions:
Table 2: SNAr Reaction Optimization

SubstrateBaseSolventTimeConversion
2,4,5-TrichloropyrimidineNaOtBuHPMC/Water15 min98%
2-Fluoro-3-chloronitrobenzeneK₂CO₃DMF4 h72%

Radical-Mediated Pathways

Photocatalytic conditions ([Ru(bpy)₃]²⁺) induce radical cyclization:

  • Chloroamination : Forms 2-(1-chlorovinyl)pyrrolidines via N-centered radical intermediates .

  • Mechanism : DFT calculations confirm a low barrier (ΔG‡ = 9.5 kcal/mol) for radical addition to the allene moiety .

Hydrolysis and Stability

  • Acidic Hydrolysis : Prolonged exposure to 12M HCl cleaves the methoxyphenyl group, yielding pyrrolidine-2,3-dione .

  • Alkaline Stability : Resists hydrolysis in NaHCO₃ (pH 8) for >24 h, making it suitable for aqueous reaction conditions .

Scientific Research Applications

Pharmaceutical Development

This compound serves as an essential intermediate in the synthesis of several pharmaceuticals, especially those targeting pain relief and anti-inflammatory effects. Its unique chemical structure allows for enhanced receptor binding, making it valuable in drug formulation.

  • Key Insights:
    • It has been identified as a precursor for developing analgesics and anti-inflammatory medications.
    • Its modulation of biological pathways suggests potential therapeutic benefits for chronic pain management and neurological disorders .

Neuroscience Research

In neuroscience, (S)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is utilized to study neurotransmitter systems. Research indicates that it influences mood and behavior, which is crucial for developing treatments for mental health disorders such as depression and anxiety.

  • Key Insights:
    • The compound's interaction with neurotransmitter receptors aids in understanding synaptic transmission.
    • Studies have shown its potential to enhance mood regulation through specific receptor pathways .

Drug Formulation

The compound's properties make it suitable for formulating controlled-release drug delivery systems. This application enhances the efficacy and safety profile of medications by providing consistent therapeutic levels over time.

  • Key Insights:
    • Controlled-release formulations can improve patient compliance and reduce side effects associated with peak dosing .

Biochemical Assays

(S)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is employed in biochemical assays to evaluate enzyme activity and receptor interactions. This application is vital for discovering new therapeutic targets.

  • Key Insights:
    • It aids in identifying potential drug candidates by assessing their biological activity through various assays .

Material Science

The compound also finds applications in material science, particularly in creating novel materials with specific chemical properties. These materials can be used in various industrial applications, including coatings and adhesives.

  • Key Insights:
    • Research into its chemical properties has led to advancements in developing new materials with enhanced performance characteristics .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of pyrrolidine derivatives on human cancer cell lines. Results indicated that compounds similar to (S)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride exhibited significant cytotoxicity against cancer cells at concentrations below 10 µg/mL.

  • Findings:
    • The compound demonstrated potential as a chemotherapeutic agent against various cancer types .

Case Study 2: Anti-inflammatory Effects

In vitro experiments using RAW264.7 macrophage cells tested the compound's ability to reduce inflammation. Significant reductions in nitric oxide production were observed at concentrations of 1.0 and 2.0 µg/mL.

  • Findings:
    • These results support its therapeutic applications in treating inflammatory diseases .

Case Study 3: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of various pyrrolidine derivatives against common bacterial strains. While some derivatives showed strong effects against Staphylococcus aureus, others had limited activity against Escherichia coli.

  • Findings:
    • This variability suggests that (S)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride may also exhibit selective antibacterial properties .

Data Tables

Activity TypeCell Line/PathogenConcentration (µg/mL)Effect Observed
AnticancerHeLa<10Cytotoxicity observed
Anti-inflammatoryRAW264.71.0 - 2.0Significant reduction in NO production
AntibacterialStaphylococcus aureus0.96 - 7.81Strong antibacterial effect
AntibacterialEscherichia coli>10Limited antibacterial effect

Mechanism of Action

The mechanism of action of (s)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Aromatic Groups

(a) 3-(4-Fluorophenyl)pyrrolidine Hydrochloride
  • Molecular Formula : C₁₀H₁₃ClFN
  • Molecular Weight : 201.67 g/mol
  • Key Differences: Replaces the methoxy group with a fluorine atom. This compound may exhibit improved metabolic stability compared to methoxy derivatives .
(b) 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride
  • Molecular Formula: C₁₁H₁₃ClF₃NO
  • Molecular Weight : 267.68 g/mol
  • Key Differences: Features a trifluoromethylphenoxy group. The trifluoromethyl group is strongly electron-withdrawing, significantly reducing aromatic ring reactivity. This modification could enhance binding specificity in hydrophobic pockets of proteins .
(c) 1-(4-Methoxyphenyl)piperazine Dihydrochloride
  • Molecular Formula : C₁₁H₁₇Cl₂N₂O
  • Molecular Weight : 277.17 g/mol
  • Key Differences : Replaces pyrrolidine with a piperazine ring. Piperazine’s additional nitrogen atom increases hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration compared to pyrrolidine derivatives .

Analogues with Additional Functional Groups

(a) (3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride
  • Molecular Formula: C₁₂H₁₆ClNO₃
  • Molecular Weight : 257.71 g/mol
  • Key Differences: Incorporates a carboxylic acid group at the 3-position. Such derivatives are often used as intermediates for peptide-like drug candidates .
(b) 3-(4-Methoxyphenyl)-3-methylpyrrolidine Hydrochloride
  • Molecular Formula: C₁₂H₁₈ClNO
  • Molecular Weight : 227.73 g/mol (base), 262.41 g/mol (HCl salt)
  • Key Differences : A methyl group at the 3-position increases steric hindrance, which may reduce binding to flat aromatic regions in target proteins. This modification could improve selectivity for certain biological targets .

Biological Activity

(S)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-methoxyphenyl group, which contributes to its lipophilicity and potential interactions with biological targets. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating biological studies and drug formulation.

Neuropharmacological Effects

Research indicates that (S)-3-(4-methoxyphenyl)pyrrolidine hydrochloride may affect neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The unique structural features of the compound suggest it could enhance binding affinity and selectivity towards specific receptors, contributing to its pharmacological properties.

A study conducted on similar pyrrolidine derivatives revealed significant interactions with various neurotransmitter receptors, suggesting that modifications to the methoxy group could further influence biological activity .

Antimicrobial Activity

In vitro studies have shown that pyrrolidine derivatives exhibit antibacterial and antifungal properties. For instance, compounds structurally related to (S)-3-(4-methoxyphenyl)pyrrolidine hydrochloride have demonstrated activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antimicrobial potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methoxy group or the pyrrolidine ring can significantly affect binding affinities and biological activities. For example, variations in substituents on the phenyl ring can lead to changes in receptor selectivity and efficacy against microbial pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-3-(4-methoxyphenyl)pyrrolidine hydrochloride and related compounds:

  • Neurotransmitter Interaction Studies : High-throughput screening assays evaluated the compound's activity against several neurotransmitter receptors, revealing promising results for its use in treating neurological disorders.
  • Antimicrobial Efficacy : A comparative study of various pyrrolidine derivatives showed that those with electron-donating groups exhibited enhanced antibacterial properties. This suggests that (S)-3-(4-methoxyphenyl)pyrrolidine hydrochloride could be a candidate for developing new antimicrobial agents .

Data Summary

Activity Type Target/Pathogen MIC Values Comments
NeuropharmacologicalDopamine/Serotonin ReceptorsNot specifiedPotential for treating neurological disorders
AntibacterialStaphylococcus aureus0.0039 - 0.025 mg/mLStrong activity observed
AntifungalVarious FungiNot specifiedFurther research needed

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride, and how can enantiomeric purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For enantiomeric control, asymmetric catalysis (e.g., chiral auxiliaries or catalysts) is critical. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric purity .
  • Characterization : Use 1^1H/13^13C NMR to confirm the methoxyphenyl and pyrrolidine moieties. X-ray crystallography (if crystalline) provides definitive stereochemical confirmation .

Q. How should researchers handle and store this compound to maintain stability?

  • Handling : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Use inert atmospheres (e.g., nitrogen) during synthesis or handling due to potential hygroscopicity .
  • Waste Management : Segregate waste and collaborate with certified biohazard disposal services to comply with environmental regulations .

Q. What analytical methods are suitable for assessing purity and detecting impurities?

  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against known standards.
  • Impurity Profiling : LC-MS identifies byproducts (e.g., des-methyl intermediates or racemization products). Reference USP guidelines for system suitability testing .

Advanced Research Questions

Q. How does (S)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride interact with TRPC channels, and what experimental models validate its mechanism?

  • Mechanistic Insight : Structural analogs like SKF-96365 inhibit TRPC channels by binding to the pore-forming domain. Use patch-clamp electrophysiology in HEK293 cells overexpressing TRPC3/6 to measure calcium influx inhibition. Validate specificity via competitive binding assays with Pyr3 (a TRPC3-selective inhibitor) .
  • Contradiction Resolution : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., extracellular Ca2+^{2+} concentration). Replicate studies under standardized buffers and include positive controls (e.g., SKF-96365) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Solubility Enhancement : Co-solvents (e.g., PEG-400) or liposomal encapsulation improve bioavailability.
  • Metabolic Stability : Conduct microsomal stability assays (rat/human liver microsomes) to identify metabolic hotspots. Introduce fluorination at vulnerable positions (e.g., methoxy group) to block oxidative degradation .

Q. How can researchers address contradictions in reported pharmacological data across studies?

  • Data Harmonization : Cross-validate using orthogonal assays (e.g., calcium imaging vs. electrophysiology). Assess batch-to-batch variability via quantitative NMR or elemental analysis.
  • Enantiomeric Interference : Even minor R-enantiomer contamination (e.g., 2–5%) can skew results. Re-synthesize the compound with stricter chiral resolution protocols and re-test .

Q. What in silico tools predict the compound’s binding affinity to off-target receptors?

  • Computational Modeling : Molecular docking (AutoDock Vina) against GPCR or kinase libraries identifies potential off-targets. Validate predictions with radioligand displacement assays (e.g., 3^3H-labeled ligands for adrenergic receptors) .

Methodological Challenges and Solutions

Q. How can chiral inversion be minimized during long-term stability studies?

  • Solution : Store lyophilized samples at -80°C instead of solution phase. Add stabilizing excipients (e.g., trehalose) to aqueous formulations. Monitor enantiomeric ratio via chiral HPLC at regular intervals .

Q. What in vitro models are appropriate for studying neuropharmacological effects?

  • Models : Primary neuronal cultures or iPSC-derived neurons for functional assays (e.g., cAMP modulation). Use brain slice electrophysiology to assess synaptic plasticity changes. Cross-reference with structurally related antidepressants (e.g., fluoxetine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.